2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-13-5-7-14(8-6-13)20-16-12(10-19)9-11-3-1-2-4-15(11)18-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDISBPRFZONEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinoline derivative with 4-chlorothiophenol under basic conditions.
Formylation: The final step is the formylation of the quinoline derivative at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions, involving the use of DMF and POCl3.
Chemical Reactions Analysis
2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenylsulfanyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues in Insecticidal Activity
Compound A: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Structure : Pyridine core with a 4-chlorophenylthioacetamide side chain.
- Activity: Exhibits superior insecticidal activity against cowpea aphid (Aphis craccivora), outperforming acetamiprid (a commercial neonicotinoid) in efficacy. The sulfur linkage and chlorophenyl group enhance binding to insect neuronal receptors .
Compound B: 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide
- Structure: Thienopyridine fused with styryl groups and a 4-chlorophenylcarboxamide.
- Activity : Demonstrates dual insecticidal and antifungal properties, attributed to the extended conjugation from styryl groups and the electron-deficient chlorophenyl moiety .
Comparison with Target Compound: While 2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde shares the chlorophenyl-sulfur motif with Compounds A and B, its quinoline core and aldehyde group differ from their pyridine/thienopyridine scaffolds. This structural divergence likely directs its activity toward different biological targets, though specific insecticidal data for the target compound remain unreported in the provided evidence.
Analogues in Anticancer Research
Compound C : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate
- Structure : Imidazole ring substituted with 4-chlorophenyl and ester groups.
- Activity: Shows potent inhibition of nuclear sirtuins (NAD+-dependent deacetylases) in non-small cell lung cancer (NSCLC) cells, with higher docking scores (-9.2 kcal/mol) than reference inhibitors. The chlorophenyl group enhances hydrophobic interactions with sirtuin active sites .
Comparison with Target Compound: The target compound’s quinoline-aldehyde structure may offer distinct binding modes compared to Compound C’s imidazole-ester framework.
Sulfanyl-Substituted Quinoline Derivatives
Compound D: 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid
- Structure: Quinoline core with 4-chlorophenyl and 4-methoxyphenylsulfanyl groups, plus a carboxylic acid at position 4.
- The methoxy group may improve solubility compared to the target compound’s aldehyde .
Comparison with Target Compound :
Replacing the aldehyde with a carboxylic acid (Compound D) alters electronic properties and hydrogen-bonding capacity. The methoxy group in Compound D introduces steric and electronic effects distinct from the target compound’s unsubstituted chlorophenylsulfanyl chain.
Data Table: Structural and Functional Comparison
Key Research Findings and Trends
Role of Sulfur Linkage: The thioether bridge in this compound and its analogues enhances lipophilicity and stabilizes charge-transfer interactions, critical for bioactivity .
Chlorophenyl Group : Universally improves binding to hydrophobic pockets in proteins (e.g., insect receptors, sirtuins) across diverse compounds .
Aldehyde vs. Carboxylic Acid : The aldehyde in the target compound offers reactivity for further derivatization (e.g., hydrazone formation), whereas carboxylic acids (Compound D) are more suited for salt formation and solubility .
Biological Activity
2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound features a quinoline core with a 4-chlorophenylsulfanyl group and an aldehyde functional group at the 3-position. The synthesis typically involves:
- Formation of the Quinoline Core : This can be achieved through methods like the Skraup synthesis, where aniline reacts with glycerol in the presence of an oxidizing agent.
- Introduction of the 4-Chlorophenylsulfanyl Group : Nucleophilic substitution of a suitable quinoline derivative with 4-chlorothiophenol under basic conditions is employed.
- Formylation : The final step involves formylation at the 3-position using Vilsmeier-Haack reaction conditions, utilizing DMF and POCl3 .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve:
- Interference with Cell Wall Synthesis : The compound disrupts bacterial cell wall formation, leading to cell lysis.
- Protein Function Disruption : It may inhibit essential proteins in microbial cells, hindering their growth .
Table 1: Antimicrobial Activity Against Different Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through:
- Targeting Specific Signaling Pathways : It may activate pathways that lead to programmed cell death.
- Inhibition of Tumor Growth : In vitro studies have shown reduced viability of cancer cell lines upon treatment with this compound .
Case Study: Effect on Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in:
- Significant Reduction in Cell Viability : A dose-dependent response was observed, particularly in breast and lung cancer cells.
- Induction of Apoptosis : Flow cytometry analysis indicated increased annexin V positive cells after treatment, confirming apoptotic activity .
The biological activity of this compound can be attributed to its structural features that allow it to interact effectively with biological targets.
- Antimicrobial Mechanism : The presence of the sulfanyl group enhances its ability to penetrate bacterial membranes and disrupt metabolic processes.
- Anticancer Mechanism : The aldehyde group is believed to play a role in forming reactive species that can damage cellular components, leading to apoptosis .
Comparative Analysis with Similar Compounds
Comparative studies highlight differences in biological activities among similar quinoline derivatives. For instance:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Chloroquinoline-3-carbaldehyde | Moderate | Low |
| 4-Phenylsulfanylquinoline-3-carbaldehyde | Low | High |
This table illustrates how structural variations influence biological efficacy.
Q & A
Q. What synthetic methodologies are reported for 2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between halogenated quinoline precursors and 4-chlorophenylthiol derivatives. Key steps include:
- Intermediate preparation : Halogenated quinoline-3-carbaldehyde derivatives (e.g., bromo or chloro-substituted) are synthesized as electrophilic intermediates.
- Thiol coupling : Reaction with 4-chlorobenzenethiol under basic conditions (e.g., K₂CO₃ in DMF) introduces the sulfanyl group .
- Isomer control : Lewis acids (e.g., BF₃·Et₂O) may be used to resolve geometric isomers during synthesis, as seen in analogous quinone systems .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H NMR : Critical for verifying the aldehyde proton (δ 9.8–10.2 ppm) and sulfanyl-linked aromatic protons. Coupling patterns distinguish substituent positions on the quinoline core .
- X-ray crystallography : Resolves molecular geometry, as demonstrated for structurally related imidazo[1,2-a]pyridine-3-carbaldehyde derivatives .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, ensuring synthetic accuracy .
Q. How should researchers handle purification and isolation of this compound?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for reaction, followed by crystallization in ethanol/water mixtures to isolate pure product .
- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials or isomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Temperature control : Maintain 60–80°C during thiol coupling to enhance reaction kinetics without promoting side reactions .
- Catalyst use : Introduce Lewis acids (e.g., AlCl₃) to stabilize transition states in challenging substitutions, as shown in analogous syntheses .
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, NOESY can clarify spatial proximity of the 4-chlorophenyl group to the quinoline ring .
- Comparative analysis : Reference spectral data from structurally similar compounds (e.g., 2-(4-fluorophenyl)quinoline-4-carboxylic acid derivatives) to interpret unexpected peaks .
Q. How can cis/trans isomerism be controlled during synthesis?
- Methodological Answer :
- Selective crystallization : Isolate desired isomers using solvent polarity gradients (e.g., from ethanol to heptane) .
- Catalytic isomerization : Treat crude product with Lewis acids (e.g., ZnCl₂) to thermodynamically favor the trans isomer, as validated in naphthoquinone systems .
Q. What approaches study the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the chlorophenyl group and hydrophobic receptor pockets, referencing analogous studies on 4-chlorophenyl-containing ligands .
- Structure-activity relationship (SAR) : Synthesize derivatives with modified sulfanyl or aldehyde groups and assess activity in enzyme inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental UV-Vis spectra?
- Methodological Answer :
- Solvent effects : Recalculate computational models using explicit solvent parameters (e.g., PCM for DMSO) to align with experimental λmax values.
- Conformational sampling : Perform molecular dynamics simulations to account for flexible substituents (e.g., sulfanyl group rotation) that affect absorbance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
